molecular formula C11H14N2O B2924752 2-(2-aminophenyl)-N-cyclopropylacetamide CAS No. 926196-83-0

2-(2-aminophenyl)-N-cyclopropylacetamide

Cat. No.: B2924752
CAS No.: 926196-83-0
M. Wt: 190.246
InChI Key: SNGKAKIDLUPAFA-UHFFFAOYSA-N
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Description

2-(2-aminophenyl)-N-cyclopropylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an aminophenyl group attached to a cyclopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminophenyl)-N-cyclopropylacetamide typically involves the reaction of 2-aminophenylacetic acid with cyclopropylamine. The reaction is carried out in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach offers advantages such as improved reaction control, higher yields, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

2-(2-aminophenyl)-N-cyclopropylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-aminophenyl)-N-cyclopropylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-aminophenyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-aminophenyl)-N-cyclopropylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropylacetamide moiety provides rigidity and stability, while the aminophenyl group allows for various chemical modifications. This combination makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

2-(2-aminophenyl)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-10-4-2-1-3-8(10)7-11(14)13-9-5-6-9/h1-4,9H,5-7,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGKAKIDLUPAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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